1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid, also known as Azido-PEG4-acid, is a linker molecule used in bioconjugation reactions []. Due to the presence of an azide group (N3) on one end and a carboxylic acid group (COOH) on the other, it allows the attachment of various biomolecules (antibodies, peptides, drugs) to surfaces or other biomolecules containing alkyne groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction []. This technique offers a reliable and efficient way to create bioconjugates for applications in drug delivery, diagnostics, and bioimaging [].
Azido-PEG4-acid can be used to modify the surface of materials like nanoparticles, liposomes, and hydrogels [, ]. The azide group on the molecule reacts with alkyne-functionalized surfaces via SPAAC, introducing an organic chain (polyethylene glycol or PEG chain) and a carboxylic acid group. The PEG chain enhances water solubility and reduces non-specific binding, while the carboxylic acid group can be further conjugated to other biomolecules for targeted delivery or specific functionalities [, ].
The bioconjugation properties of Azido-PEG4-acid make it valuable in developing clickable drug delivery systems []. By attaching a drug molecule to the carboxylic acid group and incorporating an alkyne group onto the carrier (e.g., nanoparticles), a click reaction can be used to efficiently load the drug onto the carrier. This approach allows for controlled drug release and targeted delivery based on the design of the bioconjugate [].
Azido-PEG4-acid, also known by its chemical name 15-Azido-4,7,10,13-tetraoxapentadecanoic acid, is a polyethylene glycol derivative characterized by the presence of an azide group and a terminal carboxylic acid. Its molecular formula is C11H21N3O6, and it has a molecular weight of approximately 291.301 g/mol. This compound is notable for its hydrophilic nature, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .
Azido-PEG4-acid is primarily involved in Click Chemistry, a powerful tool for bioconjugation. The azide group can react with alkynes, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction is highly selective and efficient, allowing for the formation of complex molecules with minimal side reactions. Additionally, the terminal carboxylic acid can undergo amide bond formation when reacted with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) .
Azido-PEG4-acid exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is commonly used in drug delivery systems and as a linker in the development of targeted therapies. The azide functionality allows for the attachment of various biomolecules, including peptides and proteins, which can enhance the pharmacokinetics and therapeutic efficacy of drugs. Moreover, its hydrophilic properties contribute to improved solubility and stability in biological environments .
The synthesis of Azido-PEG4-acid typically involves several steps:
Azido-PEG4-acid has diverse applications across various fields:
Studies on Azido-PEG4-acid have focused on its interactions with different biomolecules and materials. The azide functionality allows it to form covalent bonds with various partners through Click Chemistry, enabling the creation of complex bioconjugates. Research has demonstrated that these interactions can be finely tuned by modifying the PEG spacer length or by varying the attached biomolecules, which influences solubility, stability, and biological activity .
Several compounds share structural similarities with Azido-PEG4-acid, each offering unique properties:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive azide |
Amine-PEG | Amine | Allows for direct coupling but less selective |
Thiol-PEG | Thiol | Useful for specific conjugation strategies |
Carboxylic Acid-PEG | Carboxylic Acid | Directly reactive but lacks azide functionality |
Maleimide-PEG | Maleimide | Highly reactive towards thiols |
Unlike these compounds, Azido-PEG4-acid's unique combination of hydrophilicity and reactive azide functionality makes it particularly valuable for applications requiring selective bioconjugation while maintaining solubility in aqueous environments .
Irritant